molecular formula C9H9Cl3N2 B3034657 2-(3,4-Dichlorophenyl)-2-(methylamino)acetonitrile hydrochloride CAS No. 202744-80-7

2-(3,4-Dichlorophenyl)-2-(methylamino)acetonitrile hydrochloride

Cat. No.: B3034657
CAS No.: 202744-80-7
M. Wt: 251.5 g/mol
InChI Key: CZPFZSYTCONLFH-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-2-(methylamino)acetonitrile hydrochloride is a high-purity chemical compound offered for research and development purposes. This substance is part of a class of substituted acetonitriles and is characterized by the presence of dichlorophenyl and methylamino functional groups, which are of significant interest in synthetic organic chemistry and pharmaceutical intermediate development . The compound is supplied as its hydrochloride salt to enhance stability and solubility. As a key synthetic building block, this chemical can be utilized in the exploration of novel chemical entities and in the synthesis of more complex molecules for various research applications . Researchers in fields such as medicinal chemistry and materials science may find this intermediate valuable for constructing molecular scaffolds. The product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. No warranties regarding suitability for a particular purpose are offered, and researchers are responsible for conducting their own safety and analytical assessments. For detailed shipping and handling information, including cold-chain requirements, please contact our customer service team.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dichlorophenyl)-2-(methylamino)acetonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2.ClH/c1-13-9(5-12)6-2-3-7(10)8(11)4-6;/h2-4,9,13H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPFZSYTCONLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C#N)C1=CC(=C(C=C1)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3,4-Dichlorophenyl)-2-(methylamino)acetonitrile hydrochloride is a chemical compound with the molecular formula C9H9Cl3N2, recognized for its potential biological activities. Its structural similarity to phenylacetamides suggests neuroprotective and cognitive-enhancing properties, making it a candidate for pharmacological research aimed at understanding neurochemical pathways.

  • Molecular Weight : Approximately 251.5 g/mol
  • Appearance : Off-white crystalline solid
  • Melting Point : 165-168°C
  • Stability : Stable in acidic and neutral solutions; susceptible to hydrolysis in alkaline conditions.

Research indicates that this compound acts as a non-peptide agonist for the uridine receptor . This interaction may modulate neurochemical pathways, potentially influencing cognitive functions and offering therapeutic implications for cognitive disorders.

Biological Activity Overview

The compound has been investigated for various biological activities:

  • Neuroprotective Effects : Its structural features suggest potential applications in treating neurodegenerative diseases.
  • Cognitive Enhancement : Similar compounds have shown efficacy in enhancing cognitive functions, indicating that this compound may have similar properties.
  • Pharmacological Research Tool : Its role as a non-peptide agonist makes it valuable in studies related to neuropharmacology.

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaUnique Features
2-(3,4-Dichlorophenyl)-2-(ethylamino)acetonitrile hydrochlorideC10H11Cl3N2Ethylamine substitution may alter pharmacological properties
2-(3,4-Dichlorophenyl)-2-(phenethylamino)acetonitrile hydrochlorideC16H15Cl3N2Larger phenethyl group may enhance lipophilicity
2-(Methylamino)acetonitrile hydrochlorideC8H10ClNLacks dichlorophenyl group; simpler structure may affect biological activity

The presence of the dichlorophenyl group and methylamino group distinguishes this compound from its analogs, potentially enhancing its biological activity.

Case Studies and Experimental Data

  • Neuropharmacological Studies : In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant neuroprotective effects. For instance, compounds that target uridine receptors have shown promise in modulating synaptic plasticity and memory function.
  • Antimicrobial and Anticancer Properties : Preliminary studies suggest that this compound may also possess antimicrobial and anticancer activities, although further research is required to elucidate these effects fully.
  • Synthesis and Characterization : The synthesis typically involves the reaction of 3,4-dichlorobenzaldehyde with methylamine followed by cyanation and hydrochloride formation. Analytical methods such as NMR and FTIR are employed to confirm the structure and purity of the synthesized compound.

Future Directions

Further research is essential to explore:

  • The full scope of biological activity across different models.
  • Detailed mechanisms through which this compound exerts its effects on neurochemical pathways.
  • Potential therapeutic applications in cognitive disorders and other neurological conditions.

Scientific Research Applications

Research indicates that 2-(3,4-Dichlorophenyl)-2-(methylamino)acetonitrile hydrochloride exhibits notable biological activity, particularly as a potential non-peptide agonist for the uridine receptor. This suggests its utility in pharmacological research aimed at understanding neurochemical pathways related to cognitive functions.

Potential Applications:

  • Neuropharmacology : The compound's interaction with uridine receptors may provide insights into therapeutic strategies for cognitive disorders. Its structural similarity to phenylacetamides points to possible neuroprotective effects.
  • Cognitive Enhancement : Given its relation to compounds known for cognitive enhancement, further studies could explore its effectiveness in treating cognitive impairments.
  • Organic Synthesis Intermediate : Its ability to undergo nucleophilic substitutions and coupling reactions positions it as a versatile intermediate in the synthesis of other biologically active compounds.

Case Studies and Research Findings

  • Neurochemical Pathways : Studies have highlighted the compound's role as a non-peptide agonist for uridine receptors, providing insights into its mechanism of action within neurochemical pathways. Further research is necessary to elucidate its interactions with various biological targets.
  • Cognitive Disorders : Investigations into compounds structurally related to this compound suggest potential applications in treating cognitive disorders. The pharmacological implications of this compound warrant detailed exploration through clinical trials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and physicochemical properties of 2-(3,4-dichlorophenyl)-2-(methylamino)acetonitrile hydrochloride with its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Relevance
This compound C₉H₈Cl₃N₂ ~284.57 -CN, -NHCH₃, 3,4-Cl₂Ph Potential κ-opioid receptor ligand (inferred)
2-Amino-2-(3,4-dichlorophenyl)acetonitrile hydrochloride C₈H₇Cl₃N₂ 237.51 -CN, -NH₂, 3,4-Cl₂Ph Intermediate in synthetic pathways
Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride C₁₀H₁₂Cl₃NO₂ 284.57 -COOCH₃, -NHCH₃, 3,4-Cl₂Ph Ester derivative with improved solubility
2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride C₈H₈Cl₃NO₂ 256.51 -COOH, -NH₂, 3,4-Cl₂Ph Precursor for peptide conjugates

Key Observations:

  • Nitrile vs. Carboxylic Acid/Ester: The nitrile group (-CN) in the target compound enhances metabolic stability compared to carboxylic acid (-COOH) or ester (-COOCH₃) derivatives, which are prone to hydrolysis .
  • Amino vs. Methylamino Substitution: The methylamino group (-NHCH₃) increases lipophilicity and may enhance blood-brain barrier penetration relative to the primary amino (-NH₂) analogue .

Crystallographic and Conformational Analysis

Evidence from dichlorophenyl acetamide derivatives (e.g., 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ) highlights the role of substituent orientation in receptor binding. The dihedral angles between the dichlorophenyl and heterocyclic rings (54.8°–77.5°) influence molecular rigidity and docking efficiency . For the target compound, the nitrile group’s linear geometry may promote optimal interactions with hydrophobic receptor pockets.

Q & A

Q. What are the recommended synthetic routes for 2-(3,4-Dichlorophenyl)-2-(methylamino)acetonitrile hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis likely involves nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., verapamil impurities) are synthesized via multi-step pathways using intermediates like 2-chloro-N-methylacetamide . Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems.
    Reaction progress should be monitored via TLC or HPLC to isolate intermediates and final products efficiently.

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

  • NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., dichlorophenyl and methylamino groups) and salt formation .
  • HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., unreacted precursors) .
  • Elemental analysis : Validates stoichiometry of the hydrochloride salt .
  • X-ray crystallography : Resolves stereochemistry in crystalline forms .

Q. How does the hydrochloride salt form affect solubility and stability in experimental settings?

Methodological Answer: The hydrochloride salt enhances aqueous solubility, critical for in vitro assays. Stability studies should:

  • Assess pH dependence : Stability is optimal in neutral buffers (pH 6–7), as acidic conditions may hydrolyze the nitrile group .
  • Monitor hygroscopicity : Store desiccated at –20°C to prevent deliquescence .
  • Evaluate thermal stability : Thermogravimetric analysis (TGA) identifies decomposition thresholds (>180°C) .

Advanced Research Questions

Q. How can contradictory biological activity data across in vitro models be resolved?

Methodological Answer: Contradictions may arise from assay-specific variables:

  • Cell line variability : Use isogenic cell lines to control for genetic differences .
  • Metabolite interference : Employ LC-MS to quantify active metabolites (e.g., dealkylated products) .
  • Orthogonal assays : Validate receptor binding (e.g., KOR antagonism) with calcium flux assays and radioligand displacement .
    Standardize protocols for cell density, serum concentration, and incubation time to improve reproducibility.

Q. What role do deuterated analogs play in pharmacokinetic and metabolic studies?

Methodological Answer: Deuterated derivatives (e.g., 2H/13C-labeled compounds) enable:

  • Metabolic tracking : Deuterium retention ratios identify major metabolic pathways (e.g., CYP450-mediated oxidation) .
  • Improved half-life : Kinetic isotope effects slow metabolism, enhancing bioavailability .
  • Quantitative MS : Use deuterated standards as internal references for precise plasma/tissue concentration measurements .

Q. What computational strategies predict target receptor interactions (e.g., opioid or calcium channels)?

Methodological Answer:

  • Molecular docking : Simulate binding to KOR using crystal structures (PDB: 6VI4) to identify key residues (e.g., Tyr312 for hydrogen bonding) .
  • Molecular dynamics (MD) : Assess stability of ligand-receptor complexes over 100-ns simulations .
  • QSAR models : Corrogate electronic properties (e.g., Cl substituent electronegativity) with calcium channel blockade .

Q. How are in vivo dose-response relationships optimized to minimize off-target effects?

Methodological Answer:

  • Dose-ranging studies : Start with 0.1–10 mg/kg (oral/IP) in rodent models, adjusting based on plasma AUC .
  • Toxicogenomics : RNA-seq identifies off-target gene expression changes (e.g., cardiac ion channels) .
  • Metabolomic profiling : HRMS detects unexpected metabolites (e.g., glutathione adducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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